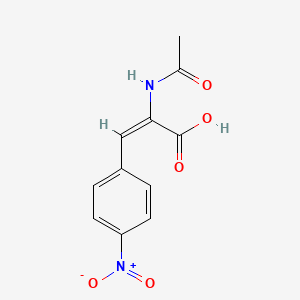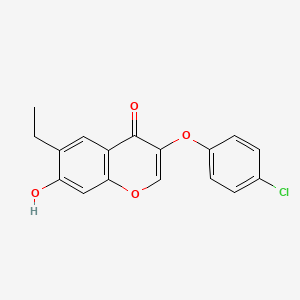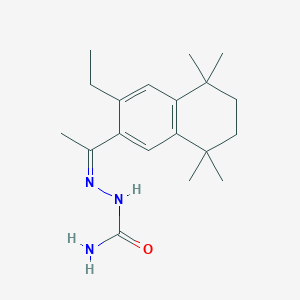
2-(acetylamino)-3-(4-nitrophenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acetylamino)-3-(4-nitrophenyl)acrylic acid, also known as ANAA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. ANAA is a synthetic compound that can be synthesized using various methods, and its mechanism of action and physiological effects are still being studied. In
作用机制
The mechanism of action of 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid is still being studied, but it is believed to work by inhibiting certain enzymes and proteins in the body. 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer. 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has also been shown to inhibit the activity of certain proteins, including nuclear factor-kappa B (NF-κB), which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory and anticancer effects. 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
实验室实验的优点和局限性
2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has several advantages for lab experiments, including its high purity and yield, which make it suitable for various research applications. 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid is also relatively stable, making it easy to handle and store. However, 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has some limitations, including its potential toxicity and limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid, including the exploration of its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid can also be used as a building block for the synthesis of various compounds, including polymers and nanomaterials. Further studies are needed to better understand the mechanism of action of 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid and its potential applications in various fields.
合成方法
2-(acetylamino)-3-(4-nitrophenyl)acrylic acid can be synthesized using various methods, including the reaction between 2-acetylamino-3-nitroacrylic acid and acetic anhydride in the presence of a catalyst. Another method involves the reaction between 2-amino-3-nitroacrylic acid and acetic anhydride in the presence of a catalyst. These methods yield 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid in high purity and yield, making it suitable for various research applications.
科学研究应用
2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has also been studied for its applications in material science, where it has been used to synthesize various materials, including polymers and nanomaterials. In organic chemistry, 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has been studied for its potential as a building block for the synthesis of various compounds.
属性
IUPAC Name |
(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-7(14)12-10(11(15)16)6-8-2-4-9(5-3-8)13(17)18/h2-6H,1H3,(H,12,14)(H,15,16)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJKFHSOMYAKSR-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetylamino)-3-(4-nitrophenyl)acrylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5911563.png)
![N-{1-[(methylamino)carbonyl]-2-phenylvinyl}-2-furamide](/img/structure/B5911566.png)
![N-(3-methylphenyl)-2-{4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5911573.png)
![N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911574.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide](/img/structure/B5911580.png)







![phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911657.png)
![7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5911658.png)